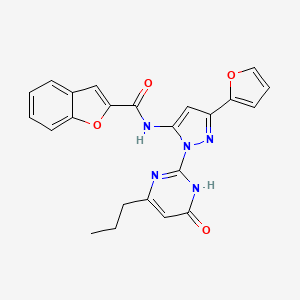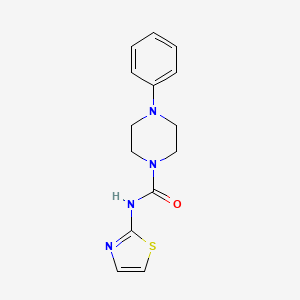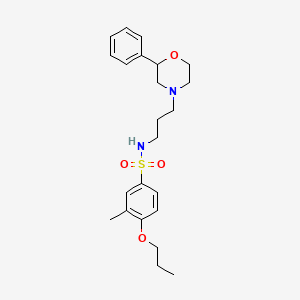
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate, also known as CPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 416.84 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Carbazole derivatives have been extensively studied for their unique properties and potential applications in materials science and medicinal chemistry. The synthesis of such compounds often involves intricate chemical reactions that yield substances with significant regioselectivity and high yields. For example, the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate through 1,3-dipolar cycloaddition reaction demonstrates the chemical versatility of carbazole derivatives (Fall et al., 2020). These synthetic pathways often involve "click chemistry," a methodology known for its efficiency and selectivity, highlighting the potential for creating a wide range of carbazole-based compounds with diverse scientific applications.
Biological Activities
Carbazole derivatives have shown promising biological activities, including antimicrobial and antifungal properties. Research into 9H-carbazole derivatives has led to the discovery of new heterocyclic compounds with significant antimicrobial activity (Salih et al., 2016). These studies suggest that carbazole-based compounds could be potential candidates for developing new antimicrobial agents. The structural diversity of these derivatives allows for the exploration of their activity spectrum against various pathogens, underlining their relevance in medicinal chemistry and drug discovery efforts.
Applications in Material Science
Carbazole derivatives are also notable for their applications in material science, particularly in the development of electroactive materials. The copolymerization of carbazole with other monomers has been explored to enhance the capacitive behavior of materials, which is crucial for applications in electronics and energy storage. The study on copolymer formation of 9-(2-(benzyloxy)ethyl)-9H-carbazole and its electrochemical characterization illustrates the potential of carbazole derivatives in creating materials with desired electrical properties (Ates et al., 2012).
Propiedades
IUPAC Name |
[1-carbazol-9-yl-3-(diethylamino)propan-2-yl] acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClHO4/c1-4-22(5-2)14-17(25-16(3)24)15-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23;2-1(3,4)5/h6-13,17H,4-5,14-15H2,1-3H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCIPZKPHHLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)
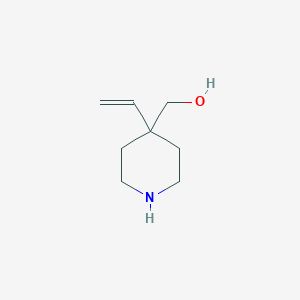
![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)
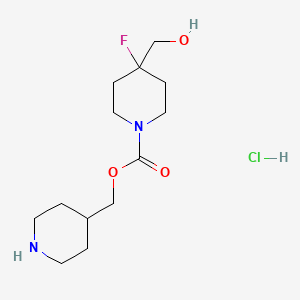
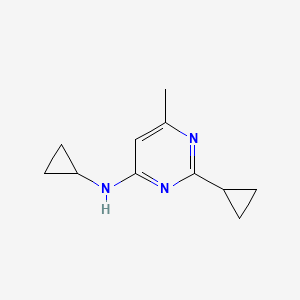
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)
![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)
